



# Measuring the VEGF Isoform Switch After SRPK1 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Srpkin-1 |           |
| Cat. No.:            | B608193  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. The pre-mRNA of VEGF-A undergoes alternative splicing to generate two families of isoforms with opposing biological activities: the pro-angiogenic VEGFxxxa isoforms (e.g., VEGF165a) and the anti-angiogenic VEGFxxxb isoforms (e.g., VEGF165b).[1][2] The balance between these isoforms is crucial for regulating blood vessel growth in both physiological and pathological conditions, including cancer and eye diseases.[2][3][4]

Serine/arginine-rich protein kinase 1 (SRPK1) has emerged as a key regulator of this splicing event.[1][5] SRPK1 phosphorylates the splicing factor SRSF1 (Serine/Arginine-rich Splicing Factor 1), promoting the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA. This leads to the production of pro-angiogenic isoforms.[1][5][6] Consequently, inhibition of SRPK1 presents a promising therapeutic strategy to shift the balance towards the anti-angiogenic VEGFxxxb isoforms, thereby inhibiting pathological angiogenesis.[7][8][9][10]

These application notes provide detailed protocols for researchers to measure the switch in VEGF-A isoform expression following treatment with an SRPK1 inhibitor. The described methods include cell culture and inhibitor treatment, RNA analysis via reverse transcription-



quantitative polymerase chain reaction (RT-qPCR), and protein analysis through Western blotting.

### **Data Presentation**

**Table 1: Expected Changes in VEGF Isoform Expression** 

Following SRPK1 Inhibition

| Analyte                                         | Expected Change After SRPK1 Inhibitor Treatment | Method of Detection |
|-------------------------------------------------|-------------------------------------------------|---------------------|
| Pro-angiogenic VEGF-A (e.g.,<br>VEGF165a) mRNA  | Decrease                                        | RT-qPCR             |
| Anti-angiogenic VEGF-A (e.g., VEGF165b) mRNA    | Increase or No Change (Ratio increases)         | RT-qPCR             |
| Ratio of VEGF-Axxxb / VEGF-Axxxa mRNA           | Increase                                        | RT-qPCR             |
| Total VEGF-A Protein                            | Variable                                        | Western Blot, ELISA |
| Pro-angiogenic VEGF-A (e.g., VEGF165a) Protein  | Decrease                                        | Western Blot, ELISA |
| Anti-angiogenic VEGF-A (e.g., VEGF165b) Protein | Increase                                        | Western Blot, ELISA |
| Ratio of VEGF-Axxxb / Total<br>VEGF-A Protein   | Increase                                        | Western Blot, ELISA |
| Phosphorylated SRSF1<br>(pSRSF1)                | Decrease                                        | Western Blot        |

# Table 2: Example SRPK1 Inhibitors and Working Concentrations



| Inhibitor | Commonly Used<br>Cell Lines                                                     | Typical Working<br>Concentration | Reference   |
|-----------|---------------------------------------------------------------------------------|----------------------------------|-------------|
| SPHINX31  | Cholangiocarcinoma<br>(CCA) cells, Retinal<br>Pigment Epithelial<br>(RPE) cells | 0.3 - 10 μΜ                      | [8][10][11] |
| SRPIN340  | Retinal Pigment Epithelial (RPE) cells, Prostate Cancer (PC- 3) cells           | 1 - 10 μΜ                        | [9][12]     |
| MVRL09    | Retinal Pigment<br>Epithelial (RPE) cells                                       | 5 - 10 μΜ                        | [12][13]    |
| DBS1      | -                                                                               | -                                | [6]         |

# **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: SRPK1-mediated VEGF isoform switching pathway.





Click to download full resolution via product page

Caption: Workflow for measuring VEGF isoform switch.



# Experimental Protocols Cell Culture and SRPK1 Inhibitor Treatment

#### Materials:

- Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), ARPE-19, PC-3)
- Complete cell culture medium
- SRPK1 inhibitor (e.g., SPHINX31, SRPIN340)
- Vehicle control (e.g., DMSO)
- Cell culture plates/flasks
- Incubator (37°C, 5% CO2)

#### Protocol:

- Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
- Prepare a stock solution of the SRPK1 inhibitor in a suitable solvent (typically DMSO).
- Dilute the SRPK1 inhibitor to the desired final concentrations in complete cell culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
- Prepare a vehicle control with the same final solvent concentration.
- Remove the old medium from the cells and replace it with the medium containing the SRPK1 inhibitor or vehicle control.
- Incubate the cells for the desired treatment period (e.g., 24-48 hours). The optimal time should be determined empirically.



# RNA Isolation and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

#### Materials:

- · TRIzol reagent or other RNA isolation kit
- Chloroform
- Isopropanol
- 75% Ethanol
- · Nuclease-free water
- · Reverse transcription kit
- SYBR Green or TaqMan-based qPCR master mix
- qPCR instrument
- Primers for VEGF isoforms and a housekeeping gene (see Table 3)

#### Protocol:

#### A. RNA Isolation:

- Lyse the cells directly in the culture dish using TRIzol reagent (or follow the manufacturer's protocol for your chosen kit).
- Proceed with chloroform extraction and isopropanol precipitation to isolate the RNA.
- Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
- Quantify the RNA concentration and assess its purity using a spectrophotometer.
- B. Reverse Transcription:



 Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.

#### C. qPCR:

- Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
- Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol is:
  - Initial denaturation: 95°C for 2 minutes.
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds.
    - Annealing: 58-60°C for 30 seconds.
    - Extension: 72°C for 15 seconds.
- Analyze the data using the ΔΔCt method to determine the relative expression of each VEGF isoform, normalized to a housekeeping gene.

Table 3: Example Human Primer Sequences for RT-qPCR

| Target                     | Forward Primer (5' - 3')  | Reverse Primer (5' - 3')   |
|----------------------------|---------------------------|----------------------------|
| Total VEGF-A               | AGGGCAGAATCATCACGAA<br>GT | AGGGTCTCGATTGGATGGC<br>A   |
| VEGF-A165a                 | TTTGTTGTGTTGGGTGAGTG<br>T | TCTTTCTTTGGTCTGCATTC<br>AC |
| VEGF-A165b                 | GCAGATTATGCGGATCAAAC<br>C | GCTTTCTCCGCTCTGAGCAA       |
| Beta-2-microglobulin (B2M) | AATCCAAATGCGGCATCT        | GACTTTGTCACAGCCCAAG<br>ATA |

Note: Primer sequences should be validated for specificity and efficiency before use.



# **Protein Lysate Preparation and Western Blotting**

#### Materials:

- · RIPA buffer or other suitable lysis buffer
- Protease and phosphatase inhibitor cocktail
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (see Table 4)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

#### Protocol:

- A. Protein Lysate Preparation:
- · Wash the cells with ice-cold PBS.
- Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration using a BCA assay.
- B. Western Blotting:



- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

**Table 4: Example Primary Antibodies for Western** 

**Blotting** 

| <u>Diduing</u>      |                 |                    |
|---------------------|-----------------|--------------------|
| Target              | Host            | Supplier (Example) |
| Total VEGF-A        | Rabbit or Mouse | Multiple           |
| VEGF-A165b          | Mouse           | R&D Systems        |
| Phospho-SRSF1/SRSF2 | Rabbit          | Multiple           |
| β-actin             | Mouse           | Multiple           |

## Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of SRPK1 inhibitors on VEGF-A isoform expression. By quantifying the shift from pro-angiogenic to anti-angiogenic isoforms at both the mRNA and protein levels, researchers can effectively assess the therapeutic potential of novel SRPK1-targeting compounds in various disease models. Careful optimization of experimental conditions,



particularly inhibitor concentrations and treatment times, is crucial for obtaining robust and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing ecancer [ecancer.org]
- 2. New Insights into VEGF-A Alternative Splicing: Key Regulatory Switching in the Pathological Process AJMB: Volume 6, Issue 4, Year 2014 AJMB [ajmb.org]
- 3. Therapeutic potential of manipulating VEGF splice isoforms in oncology PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]







To cite this document: BenchChem. [Measuring the VEGF Isoform Switch After SRPK1
 Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b608193#measuring-vegf-isoform-switch-after-srpkin-1-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com